![molecular formula C13H10ClN3O2S B1291437 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3](/img/structure/B1291437.png)
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a compound that can be associated with a class of benzenesulfonamide derivatives with a pyrimidine moiety. These compounds have been studied for their potential as inhibitors of carbonic anhydrases (CA), which are enzymes involved in various physiological processes including respiration and the regulation of pH .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the cyclization of cyanoalkyl-nitropyrimidines followed by specific functional group transformations. For example, catalytic hydrogenation has been used to cleave C-benzyl bonds in similar pyrrolopyrimidine compounds, indicating a potential synthetic route that could be explored for the synthesis of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine . Additionally, the synthesis of related compounds has been achieved by coupling reactions, such as the reaction of acid chlorides with diazomethane, followed by condensation with diamino-hydroxypyrimidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their interaction with target enzymes. The crystal structures of some benzenesulfonamide derivatives with pyrimidine moieties have been determined to atomic resolution, providing insights into the binding interactions with carbonic anhydrase isoforms . These structural analyses are essential for understanding the activity and selectivity of these compounds towards different isoforms of the enzyme.
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, the catalytic hydrogenation of pyrrolopyrimidine compounds can lead to bond cleavage and the formation of new compounds, which may undergo further spontaneous oxidation . These reactions are important for the development of new synthetic pathways and for the modification of the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of a benzenesulfonyl group, for example, can affect the compound's acidity and its interactions with biological targets . The antimicrobial activity of some tricyclic pyrimidine derivatives has been evaluated, indicating that these compounds can exhibit significant biological activities . Understanding these properties is crucial for the development of new pharmaceuticals and for predicting the behavior of these compounds in biological systems.
Aplicaciones Científicas De Investigación
Summary of the Application
A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential anticancer properties . The derivatives were tested in vitro against seven selected human cancer cell lines .
Methods of Application
The compounds were synthesized using a microwave technique . They were then characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compounds were tested in vitro against cancer cell lines using MTT assay .
Results or Outcomes
Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
2. Multi-Targeted Kinase Inhibitors
Specific Scientific Field
This compound has been used in the field of pharmaceutical chemistry to develop multi-targeted kinase inhibitors .
Summary of the Application
A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized . These compounds were tested for their potential as multi-targeted kinase inhibitors .
Methods of Application
The compounds were synthesized in three steps with high yields . They were then tested against four different cancer cell lines .
Results or Outcomes
Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) . Compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells .
3. Manufacture of Tofacitinib Citrate
Summary of the Application
“7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” is used in the manufacture of Tofacitinib citrate .
Methods of Application
The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
Results or Outcomes
The outcome of this application is the production of Tofacitinib citrate, a medication used to treat rheumatoid arthritis .
4. Antitubercular Research
Summary of the Application
A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential antitubercular properties .
Methods of Application
The compounds were synthesized and then tested for their antitubercular activity .
Results or Outcomes
The 3-halo (meta; C-3) (compounds 6,9) and 2-halo (ortho; C-2) substituted phenyl derivatives (compound 7) showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives (compound 2 and 8) .
5. Antimicrobial Research
Summary of the Application
A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential antimicrobial properties .
Methods of Application
The compounds were synthesized and then tested for their antimicrobial activity .
Results or Outcomes
The 3-halo (meta; C-3) (compounds 6,9) and 2-halo (ortho; C-2) substituted phenyl derivatives (compound 7) showed slightly improved antimicrobial activity than the 4-halo (para; C-4) substituted derivatives (compound 2 and 8) .
6. Antiviral Research
Summary of the Application
A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential antiviral properties .
Methods of Application
The compounds were synthesized and then tested for their antiviral activity .
Results or Outcomes
The 3-halo (meta; C-3) (compounds 6,9) and 2-halo (ortho; C-2) substituted phenyl derivatives (compound 7) showed slightly improved antiviral activity than the 4-halo (para; C-4) substituted derivatives (compound 2 and 8) .
Safety And Hazards
Propiedades
IUPAC Name |
7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIDTDGOKALJNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626068 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
252723-16-3 | |
| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)
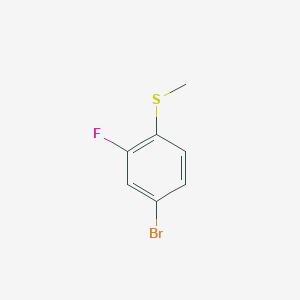
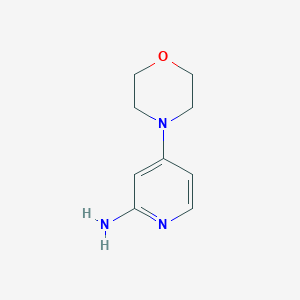
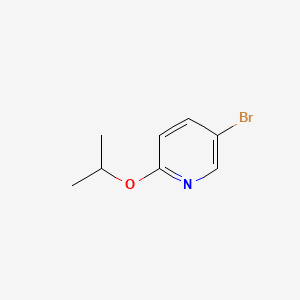
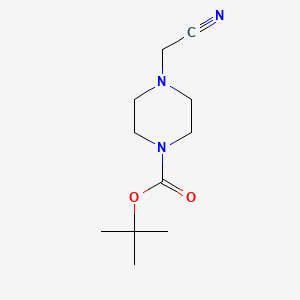
![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

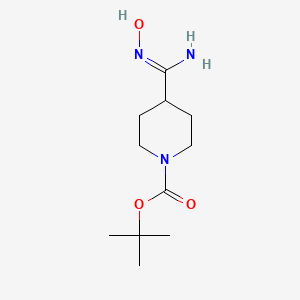
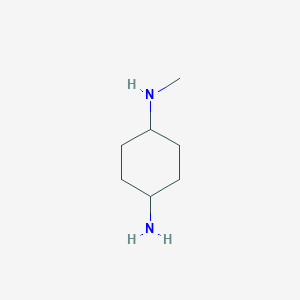
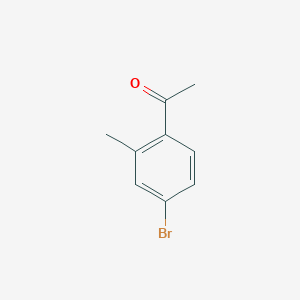
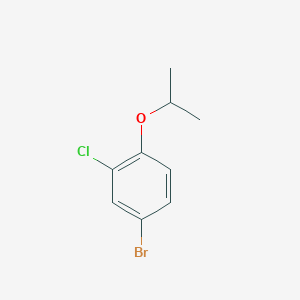
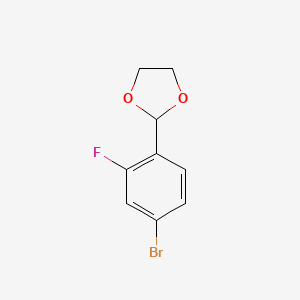
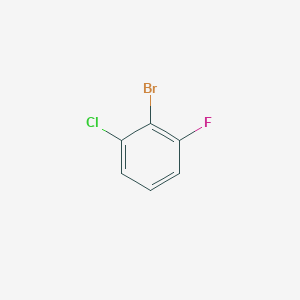
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)